1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
Brand Name:
Vulcanchem
CAS No.:
171429-43-9
VCID:
VC20897727
InChI:
InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,4-5,8,11-12H2,1-3H3;1H
SMILES:
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCC(=O)O.[Br-]
Molecular Formula:
C17H24BrNO2
Molecular Weight:
354.3 g/mol
1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
CAS No.: 171429-43-9
Cat. No.: VC20897727
Molecular Formula: C17H24BrNO2
Molecular Weight: 354.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171429-43-9 |
|---|---|
| Molecular Formula | C17H24BrNO2 |
| Molecular Weight | 354.3 g/mol |
| IUPAC Name | 6-(2,3,3-trimethylindol-1-ium-1-yl)hexanoic acid;bromide |
| Standard InChI | InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,4-5,8,11-12H2,1-3H3;1H |
| Standard InChI Key | YUUDHAOMIPLRQU-UHFFFAOYSA-N |
| SMILES | CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCC(=O)O.[Br-] |
| Canonical SMILES | CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCCC(=O)O.[Br-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator